molecular formula C24H45N B11951566 2,5-Dimethyl-1-octadecylpyrrole CAS No. 102809-09-6

2,5-Dimethyl-1-octadecylpyrrole

Cat. No.: B11951566
CAS No.: 102809-09-6
M. Wt: 347.6 g/mol
InChI Key: SLRBXAUDEQGJCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-octadecylpyrrole can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine . For this compound, the starting materials would include 2,5-hexanedione and octadecylamine. The reaction typically occurs under acidic conditions and may require heating to facilitate the formation of the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields . This method involves the protection of primary amines as 2,5-dimethylpyrroles under microwave irradiation, which significantly shortens the reaction time compared to conventional methods .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-octadecylpyrrole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

102809-09-6

Molecular Formula

C24H45N

Molecular Weight

347.6 g/mol

IUPAC Name

2,5-dimethyl-1-octadecylpyrrole

InChI

InChI=1S/C24H45N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(2)20-21-24(25)3/h20-21H,4-19,22H2,1-3H3

InChI Key

SLRBXAUDEQGJCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C(=CC=C1C)C

Origin of Product

United States

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